molecular formula C40H50N4O6S2 B1683040 Trimeprazine tartrate CAS No. 4330-99-8

Trimeprazine tartrate

Cat. No.: B1683040
CAS No.: 4330-99-8
M. Wt: 747.0 g/mol
InChI Key: AJZJIYUOOJLBAU-CEAXSRTFSA-N
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Mechanism of Action

Target of Action

Trimeprazine tartrate, also known as Alimemazine tartrate, primarily targets the histamine H1 receptors (HA-receptors) . These receptors play a crucial role in allergic reactions and are responsible for the symptoms of itching and inflammation .

Mode of Action

This compound acts as an antagonist at the HA-receptors . It competes with free histamine for binding at these receptor sites . By binding to these receptors, it prevents histamine from exerting its effects, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Biochemical Pathways

The antagonistic action of this compound on HA-receptors affects the neuroactive ligand-receptor interaction and the inflammatory mediator regulation of TRP channels pathways . These pathways are involved in transmitting signals from the outside of a cell to the inside, leading to various cellular responses .

Pharmacokinetics

This compound is administered orally and is metabolized in the liver . The elimination half-life of this compound is approximately 4.78 ± 0.59 hours , indicating that the compound is relatively quickly removed from the body. These pharmacokinetic properties influence the bioavailability of the drug and its duration of action .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of itching and urticaria (some allergic skin reactions) . It also acts as a sedative, hypnotic, and antiemetic (anti-nausea), and is used principally to prevent motion sickness or as an antihistamine in combination with other medications in cough and cold preparations . In addition, this compound has been found to increase IRS2 in human islets and promote pancreatic β cell growth and function in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alimemazine Tartrate involves the reaction of phenothiazine with 2-chloro-N,N-dimethylethylamine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like ethanol. The product is then treated with tartaric acid to form the tartrate salt .

Industrial Production Methods: In industrial settings, the production of Alimemazine Tartrate for injection involves dissolving sodium sulphite and ascorbic acid in water for injection at 20-25°C. The solution is bubbled with carbon dioxide for 15-25 minutes before adding Alimemazine Tartrate. The mixture is agitated, filtered, and packaged in light-protective glass ampoules under a carbon dioxide gas shield. The solution is then sterilized at 100-105°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions: Alimemazine Tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .

Scientific Research Applications

Alimemazine Tartrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Alimemazine Tartrate is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful in treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJIYUOOJLBAU-CEAXSRTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4330-99-8
Record name Trimeprazine tartrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimemazine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEPRAZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of trimeprazine tartrate?

A1: this compound primarily acts as a histamine H1 receptor antagonist. [] It competes with histamine for binding at the H1 receptor, thereby inhibiting histamine-mediated responses.

Q2: How does this compound exert its sedative effects?

A2: While the precise mechanism is not fully elucidated, this compound's sedative effects are thought to be mediated through its action on the central nervous system, potentially involving histamine H1 receptor antagonism and effects on other neurotransmitter systems. [, ]

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By blocking H1 receptors, this compound inhibits various physiological responses associated with histamine, including vasodilation, increased capillary permeability, and smooth muscle contraction. It also affects pathways related to wakefulness and sleep regulation in the central nervous system. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H22N2S · C4H6O6, and its molecular weight is 446.5 g/mol. [, ]

Q5: How does the stability of this compound solutions for injection vary with different packaging and sterilization methods?

A5: Research suggests that packaging this compound solutions in light-protective glass ampoules with carbon dioxide gas protection, followed by sterilization at 100-105°C for 30 minutes, helps maintain the stability of the solution. [] This method aims to minimize degradation and preserve the drug's efficacy.

Q6: How is this compound absorbed and distributed in the body?

A6: Following oral administration, this compound is well-absorbed from the gastrointestinal tract. It is widely distributed throughout the body, including the central nervous system. []

Q7: What is the primary route of elimination for this compound?

A7: this compound is primarily metabolized in the liver and excreted in the urine, mainly as metabolites. []

Q8: Does the formulation of this compound influence its pharmacokinetic profile?

A8: Yes, sustained-release formulations of this compound have been developed to prolong its duration of action. These formulations alter the rate of drug release and absorption, resulting in different serum levels and urinary excretion patterns compared to immediate-release formulations. [, ]

Q9: What preclinical models have been used to investigate the effects of this compound on pancreatic β cell function?

A9: Studies using isolated human islets and mouse models have explored the effects of this compound on pancreatic β cell growth and function. These models provide insights into the drug's potential as a therapeutic strategy for diabetes. []

Q10: What are the potential adverse effects associated with this compound use?

A10: As with all medications, this compound may cause side effects, and its use should be carefully considered. [, , , , ]

Q11: Have there been attempts to develop targeted delivery systems for this compound?

A11: While traditional formulations of this compound are widely used, targeted delivery systems have not been extensively explored in the published research. [, ]

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